molecular formula C6H6BrNO3 B1182232 Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium CAS No. 196-07-6

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium

Cat. No. B1182232
CAS RN: 196-07-6
InChI Key:
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Description

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex organic compound that belongs to the class of phenoxazines . Phenoxazines are known for their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They exhibit a diverse range of biological properties, such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .


Synthesis Analysis

The synthesis of phenoxazine derivatives has been a subject of interest due to their wide range of applications. Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in the literature . The synthesis of these compounds often involves the condensation of 1,2-diamines with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of phenoxazine derivatives, including this compound, is complex. The IUPAC Standard InChI for a related compound, phenothiazine, is InChI=1S/C12H9NS/c1-3-7-11-9 (5-1)13-10-6-2-4-8-12 (10)14-11/h1-8,13H . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Phenoxazine derivatives have been synthesized through various chemical reactions. For instance, one-pot synthesis of benzo[a]pyrano[2,3-c]phenazines was reported, wherein the condensation reaction of 1,2-diamines and 2-hydroxy-1,4-naphthoquinone proceeded in the presence of acetic acid at room temperature .


Physical And Chemical Properties Analysis

Phenoxazine derivatives exhibit unique physical and chemical properties that make them suitable for various applications. For instance, they are known to have a significant role in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .

Mechanism of Action

The mechanism of action of phenoxazine derivatives is often related to their photodynamic properties. They are red light absorbers and show low fluorescence quantum yield . Upon photoactivation, they can generate reactive oxygen species (ROS), leading to cytotoxic effects .

Future Directions

The future directions in the research of phenoxazine derivatives, including Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium, involve the development of novel photosensitizers for cancer treatment . There is also a need for more frequent reviews of the work done in this area, given the numerous applications of these compounds in both medicinal and industrial fields .

properties

IUPAC Name

2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUPNZCCHURFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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